molecular formula C22H15Cl2N3S2 B3009971 4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide CAS No. 860609-58-1

4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide

Cat. No. B3009971
CAS RN: 860609-58-1
M. Wt: 456.4
InChI Key: MXJVHXWVSGLOBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide” is not explicitly provided in the sources I found .


Chemical Reactions Analysis

Specific chemical reactions involving “4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide” are not mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in some sources .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure suggests potential as a drug candidate. Researchers have explored its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceutical agents. By modifying specific functional groups, scientists can fine-tune its pharmacological properties, aiming for improved efficacy, reduced side effects, and enhanced bioavailability .

Anticancer Agents

Given its aromatic and heterocyclic moieties, this compound could play a role in cancer therapy. Researchers investigate its ability to inhibit specific pathways involved in tumor growth, metastasis, or angiogenesis. Additionally, its sulfide group may contribute to redox processes, making it an interesting candidate for further study .

Agrochemicals

The compound’s cyano and chlorophenyl substituents suggest potential applications in crop protection. Researchers explore its pesticidal properties, including insecticidal, fungicidal, or herbicidal effects. By understanding its mode of action, they can develop environmentally friendly alternatives to conventional agrochemicals .

Materials Science

Organosulfur compounds often exhibit interesting properties in materials science. Researchers investigate their use as additives, catalysts, or building blocks for polymers, nanoparticles, or thin films. The compound’s unique combination of aromatic rings and sulfur atoms could contribute to novel materials with tailored properties .

Organic Synthesis

The compound’s cyano group makes it a potential precursor for synthesizing other valuable molecules. Researchers can exploit its reactivity to create diverse chemical scaffolds, such as pyrimidines, pyridines, or pyrano[2,3-d]pyrimidines. These intermediates find applications in medicinal chemistry, agrochemicals, and materials science .

Computational Chemistry

Molecular modeling and quantum calculations can provide insights into the compound’s electronic structure, stability, and reactivity. Researchers use computational tools to predict its behavior in different environments, aiding in rational drug design, toxicity assessment, and mechanistic studies .

Mechanism of Action

The mechanism of action of “4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide” is not mentioned in the sources I found .

Safety and Hazards

Specific safety and hazard information for “4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide” is not provided in the sources I found .

Future Directions

The future directions of “4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide” are not mentioned in the sources I found .

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3S2/c23-16-3-7-19(8-4-16)28-14-18-12-21(29-20-9-5-17(24)6-10-20)27-22(26-18)15-2-1-11-25-13-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJVHXWVSGLOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide

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